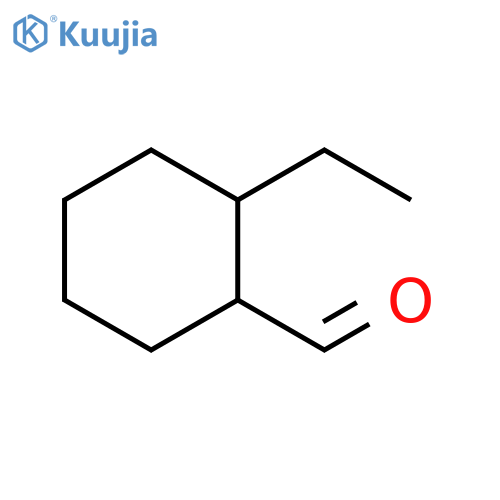Cas no 1222900-26-6 (2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers)

1222900-26-6 structure
商品名:2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers
CAS番号:1222900-26-6
MF:C9H16O
メガワット:140.222743034363
MDL:MFCD19622808
CID:4578975
PubChem ID:58838354
2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
-
- 2-ethylcyclohexane-1-carbaldehyde
- Cyclohexanecarboxaldehyde, 2-ethyl-
- 2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers
-
- MDL: MFCD19622808
- インチ: 1S/C9H16O/c1-2-8-5-3-4-6-9(8)7-10/h7-9H,2-6H2,1H3
- InChIKey: NIXUOGKVYMTEBP-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)CCCCC1CC
2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-257502-10.0g |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
| Chemenu | CM458224-1g |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95%+ | 1g |
$749 | 2023-02-03 | |
| Enamine | EN300-257502-0.1g |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 0.1g |
$257.0 | 2024-06-18 | |
| Enamine | EN300-257502-5.0g |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 5.0g |
$2152.0 | 2024-06-18 | |
| Enamine | EN300-257502-1g |
2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers |
1222900-26-6 | 95% | 1g |
$743.0 | 2023-09-14 | |
| Enamine | EN300-257502-10g |
2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers |
1222900-26-6 | 95% | 10g |
$3191.0 | 2023-09-14 | |
| A2B Chem LLC | AW44520-250mg |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 250mg |
$422.00 | 2024-04-20 | |
| A2B Chem LLC | AW44520-500mg |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 500mg |
$645.00 | 2024-04-20 | |
| Aaron | AR01C4QC-500mg |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 500mg |
$822.00 | 2025-02-09 | |
| 1PlusChem | 1P01C4I0-5g |
2-ethylcyclohexane-1-carbaldehyde |
1222900-26-6 | 95% | 5g |
$2722.00 | 2023-12-25 |
2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
1222900-26-6 (2-ethylcyclohexane-1-carbaldehyde, Mixture of diastereomers) 関連製品
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
